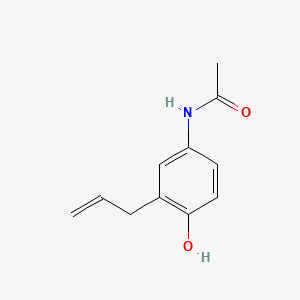

N-(3-Allyl-4-hydroxyphenyl)acetamide

Description

N-(3-Allyl-4-hydroxyphenyl)acetamide (CAS: 84176-62-5) is an acetamide derivative with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . Structurally, it features a phenyl ring substituted with a hydroxyl group at the para position and an allyl group at the meta position, linked to an acetamide moiety.

Properties

CAS No. |

84176-62-5 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-(4-hydroxy-3-prop-2-enylphenyl)acetamide |

InChI |

InChI=1S/C11H13NO2/c1-3-4-9-7-10(12-8(2)13)5-6-11(9)14/h3,5-7,14H,1,4H2,2H3,(H,12,13) |

InChI Key |

GXJRGWXLIYRAHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)CC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorinated Acetamide Derivatives

These derivatives, identified as photodegradation products of paracetamol, exhibit altered stability and reactivity due to electron-withdrawing chlorine atoms. For example:

- N-(3-Chloro-4-hydroxyphenyl)acetamide (C₈H₈ClNO₂, MW: 185.61 g/mol) has a chloro substituent at the meta position, which may reduce solubility compared to the allyl-substituted target compound .

Methoxy and Ethoxy Substituted Analogues

Key differences include:

- Phenacetin (C₁₀H₁₃NO₂, MW: 179.22 g/mol) has a para-ethoxy group, historically used as an analgesic. However, its ethoxy group is metabolized to toxic intermediates, leading to its discontinuation .

- N-(3-Amino-4-methoxyphenyl)acetamide (CAS: 6375-47-9) combines methoxy and amino groups, which may enhance hydrogen-bonding capacity compared to the allyl-substituted target compound .

Heterocyclic-Linked Acetamides

These compounds exhibit distinct biological activities:

- Pyridazinone derivatives act as Formyl Peptide Receptor (FPR) agonists, stimulating calcium mobilization in neutrophils .

Trichloro-Substituted Acetamides

N-(Meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) demonstrate how electron-withdrawing groups influence solid-state geometry. These compounds crystallize in varied systems (monoclinic or orthorhombic), with trichloro groups increasing molecular rigidity compared to the allyl-substituted target compound .

Data Tables Summarizing Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.